molecular formula C16H34O B162921 5,8-Diethyl-6-dodecanol CAS No. 131168-18-8

5,8-Diethyl-6-dodecanol

Cat. No.: B162921
CAS No.: 131168-18-8
M. Wt: 242.44 g/mol
InChI Key: VKGMVPAEGSTCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Diethyl-6-dodecanol is a chemical compound with the molecular formula C16H34O and a molecular weight of 242.44 . It is a main product of BOC Sciences . Dodecanol, a related compound, is tasteless, colorless, and has a floral odor .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 16 carbon atoms, 34 hydrogen atoms, and one oxygen atom . The InChI Key is VKGMVPAEGSTCFA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 242.44 . Dodecanol, a related compound, is known to be colorless and have a floral odor . It has a melting point of 24 °C and a boiling point of 259 °C .

Scientific Research Applications

  • Thermal Stability : A study by Keeney and Osseo-Asare (1984) explored the thermal behavior of 5,8-diethyl-7-hydroxy-6-dodecanone oxime, a derivative of 5,8-Diethyl-6-dodecanol, highlighting its thermal isomerization properties. This research provides insights into the thermal stability of compounds related to this compound, which is critical for various industrial applications (Keeney & Osseo-Asare, 1984).

  • Composite Materials for Thermal Energy Storage : Memon et al. (2013) investigated dodecanol, structurally similar to this compound, for use in novel composite phase change materials (PCMs) for thermal heat storage in buildings. This application is significant for energy conservation and efficiency in building design (Memon, Lo, Cui, & Barbhuiya, 2013).

  • Degradation Products in Synergistic Systems : Barnard and Tsuntsaeva (2013) identified additional degradation products of LIX® 63, a reagent containing a derivative of this compound. Their findings have implications for metal selectivity in solvent extraction processes, relevant in metallurgical and chemical engineering applications (Barnard & Tsuntsaeva, 2013).

  • Copper and Nickel Complexes : Research by Keeney and Osseo-Asare (1984) on the synthesis and characterization of copper and nickel complexes with a derivative of this compound provides valuable information for the field of coordination chemistry and potential applications in catalysis and materials science (Keeney & Osseo-Asare, 1984).

  • Renewable Energy Sources : Sheng et al. (2017) demonstrated the direct synthesis of dodecanol, a compound related to this compound, from methyl isobutyl ketone, highlighting its potential as a renewable feedstock in the production of surfactants and jet fuel (Sheng, Li, Li, Wang, Wang, Cong, Wang, & Zhang, 2017).

  • Emulsion Stability in Food Science : Yang et al. (2012) investigated the use of dodecanol in stabilizing oil-in-water emulsions, relevant for food science and technology (Yang, Jiang, He, & Xia, 2012).

  • Biotransformation in Chemical Industry : Park and Choi (2020) explored the whole-cell biotransformation of dodecane and 1-dodecanol, providing insights into the potential of biocatalysis for producing valuable chemicals (Park & Choi, 2020).

  • Surfactant Production : Fan et al. (2015) studied the preparation of bio-based surfactants from glycerol and dodecanol, illustrating the potential of using this compound in environmentally friendly surfactant production (Fan, Zhao, Preda, Clacens, Shi, Wang, Feng, & Campo, 2015).

Mechanism of Action

The mechanism of action for 5,8-Diethyl-6-dodecanol is not explicitly mentioned in the search results. A related compound, 1-Dodecanol, is known to interact with certain targets such as SDS hydrolase SdsA1 and Fatty-acid amide hydrolase 1 .

Safety and Hazards

Dodecanol, a related compound, can irritate the skin and is very harmful to marine organisms . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Properties

IUPAC Name

5,8-diethyldodecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-5-9-11-14(7-3)13-16(17)15(8-4)12-10-6-2/h14-17H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGMVPAEGSTCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(C(CC)CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613939
Record name 5,8-Diethyldodecan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131168-18-8
Record name 5,8-Diethyldodecan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Diethyl-6-dodecanol
Reactant of Route 2
Reactant of Route 2
5,8-Diethyl-6-dodecanol
Reactant of Route 3
Reactant of Route 3
5,8-Diethyl-6-dodecanol
Reactant of Route 4
5,8-Diethyl-6-dodecanol
Reactant of Route 5
Reactant of Route 5
5,8-Diethyl-6-dodecanol
Reactant of Route 6
Reactant of Route 6
5,8-Diethyl-6-dodecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.